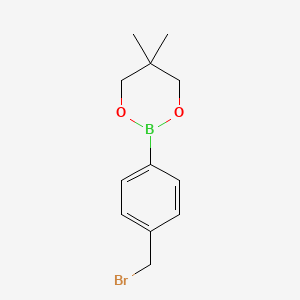

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the bromination of phenylboronic acids followed by esterification with diols, showcasing the versatility and complexity of synthesizing dioxaborinane derivatives. For instance, the preparation of similar compounds includes bromination with NBS in anhydrous conditions, followed by reactions with diols under reflux conditions to yield the desired products with significant yields (Chu, Dai, & Wang, 2010).

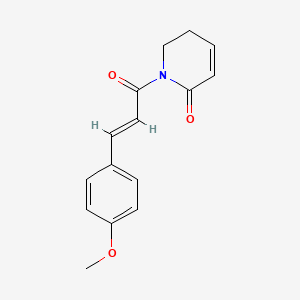

Molecular Structure Analysis

Structural and conformational analyses of related dioxane derivatives reveal insights into their molecular geometry. For example, studies on 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxanes demonstrate chair conformations with equatorial orientations of substituents, as elucidated through NMR spectroscopy and X-ray analysis (Khazhiev et al., 2018). These findings are pivotal for understanding the 3D arrangement of atoms in dioxaborinane compounds and their stereochemical properties.

Chemical Reactions and Properties

The reactivity of dioxaborinane derivatives involves interactions with various reagents, leading to the formation of new chemical bonds and structures. The synthesis of isomers and complexes from these compounds highlights the diverse chemical behavior and potential applications in fine organic synthesis and as synthons for further chemical transformations (Weener et al., 1998).

Wissenschaftliche Forschungsanwendungen

Solubility and Formulation : It is soluble in common organic solvents and can be supplied in different forms, such as slightly yellow oil or colorless liquid. This characteristic is important for its applications in organic synthesis (Chu, Dai, & Wang, 2010).

Hydrolytic Stability : A study on a related compound, 2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, showed an unusual degree of hydrolytic stability, which might be relevant for the stability of 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane under similar conditions (Emsley, Freeman, Bates, & Hursthouse, 1989).

Reactivity : The reactivity of similar compounds like 2-isobutyl-5-methyl-4-phenyl-1,3,2-dioxaborinane with acetonitrile has been studied, which might provide insights into the reactivity of 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (Kuznetsov, Alekseeya, & Gren, 1996).

Structural Analysis : Structural and conformational analyses of similar compounds have been conducted through methods like NMR spectroscopy and X-ray structural analysis. These studies help in understanding the molecular structure and stability of such compounds (Khazhiev et al., 2021).

Application in Organic Synthesis : The compound and its derivatives have potential applications in organic synthesis, such as in Suzuki cross-coupling reactions. This application is crucial for the development of biaryl compounds, which are significant in pharmaceuticals and materials science (Chaumeil, Signorella, & Drian, 2000).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[4-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJSVCZXPKJRHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)](/img/structure/B1146094.png)

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)

![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)